![molecular formula C19H19ClN4O2S B4674394 3-(4-chlorophenyl)-4-isobutyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4674394.png)
3-(4-chlorophenyl)-4-isobutyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole
Overview
Description
3-(4-chlorophenyl)-4-isobutyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. This compound has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
3-(4-chlorophenyl)-4-isobutyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. This compound has been reported to exhibit potent antimicrobial, antifungal, and anticancer activities. It has also been shown to possess anti-inflammatory, analgesic, and antipyretic properties. Furthermore, this compound has been investigated for its potential use as a diagnostic tool for detecting certain diseases.
Mechanism of Action
The exact mechanism of action of 3-(4-chlorophenyl)-4-isobutyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes and receptors in the body. For instance, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-4-isobutyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole has been reported to exhibit several biochemical and physiological effects. For instance, this compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, by inhibiting the activity of COX-2. It has also been reported to induce apoptosis and cell cycle arrest in cancer cells by modulating the expression of certain genes and proteins. Furthermore, this compound has been shown to possess analgesic and antipyretic properties by reducing the production of prostaglandins in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(4-chlorophenyl)-4-isobutyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole in lab experiments is its potent pharmacological activity. This compound has been shown to exhibit antimicrobial, antifungal, anticancer, anti-inflammatory, analgesic, and antipyretic activities, which makes it a valuable tool for investigating various biological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been reported to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on 3-(4-chlorophenyl)-4-isobutyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole. One of the main areas of research is the development of new analogs of this compound with improved pharmacological activity and reduced toxicity. Furthermore, the potential use of this compound as a diagnostic tool for detecting certain diseases, such as cancer, is an area of active research. Additionally, the investigation of the mechanism of action of this compound and its interaction with various enzymes and receptors in the body is an area of interest for future research. Overall, the research on 3-(4-chlorophenyl)-4-isobutyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole has the potential to lead to the development of new drugs and diagnostic tools for various diseases.
properties
IUPAC Name |
3-(4-chlorophenyl)-4-(2-methylpropyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2S/c1-13(2)11-23-18(15-5-7-16(20)8-6-15)21-22-19(23)27-12-14-3-9-17(10-4-14)24(25)26/h3-10,13H,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUISTKXNDJJOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NN=C1SCC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-4-(2-methylpropyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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